EGNHS

Catalog No.
S526936
CAS No.
70539-42-3
M.F
C18H20N2O12
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGNHS

CAS Number

70539-42-3

Product Name

EGNHS

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethyl] butanedioate

Molecular Formula

C18H20N2O12

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2

InChI Key

QLHLYJHNOCILIT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

EGBSS, ethylene glycol bis(succinimidyl succinate), ethylene glycolyl bis(succinimidylsuccinate), ethylene glycolylbis(succinimidyl succinate)

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O

The exact mass of the compound Ethylene glycol bis(succinimidyl succinate) is 456.1016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 340009. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

EGNHS (Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester), CAS 70539-42-3), commonly known as EGS crosslinker, is a homobifunctional, amine-reactive reagent and PROTAC linker. Featuring a 12-atom, 16.1 Å spacer arm, it covalently conjugates primary amines (such as lysine residues) at pH 7.0–9.0 . Unlike standard alkyl crosslinkers, EGNHS incorporates ester linkages that are selectively cleavable by hydroxylamine at mild alkaline pH (8.5) . Because it is uncharged and lipophilic, it readily permeates cell membranes, making it a critical procurement choice for in vivo intracellular crosslinking, structural interactomics, and the synthesis of proteolytic targeting chimeras (PROTACs) .

Generic substitution of EGNHS with more common amine-reactive crosslinkers like DSS or DSP fundamentally compromises assay design and downstream analysis. Substituting with DSS limits the crosslinking span to 11.4 Å, leading to false-negative interaction data for wider protein complexes that require a longer reach . While DSP offers cleavability, it requires harsh thiol-based reducing agents (e.g., DTT) for cleavage, which irreversibly destroys native protein disulfide bonds and ruins structural integrity . Additionally, substituting EGNHS with its water-soluble analog, Sulfo-EGS, completely abolishes intracellular target engagement, as the sulfonated form cannot penetrate lipid bilayers .

Spacer Arm Reach and Complex Capture Capability

EGNHS provides a 16.1 Å spacer arm, allowing it to capture protein interactions across wider spatial gaps than standard suberate-based crosslinkers. In intact HepG2 cells, EGNHS successfully captured and stabilized a 240-kDa Hsp90 heterocomplex requiring a >14 Å span, whereas crosslinking with DSS (11.4 Å) and DMP (9.2 Å) failed to stabilize the complex [1].

Evidence DimensionSpacer arm length and complex stabilization
Target Compound DataEGNHS: 16.1 Å spacer (100% stabilization of 240-kDa Hsp90 complex)
Comparator Or BaselineDSS (11.4 Å) and DMP (9.2 Å)
Quantified DifferenceEGNHS spanned the >14 Å requirement, whereas DSS and DMP yielded 0% stabilization of the target complex.
ConditionsIn vivo crosslinking of HepG2 cells followed by immunoprecipitation

Buyers studying large or multi-subunit protein complexes must select EGNHS over DSS to prevent false-negative interaction data caused by insufficient spacer length.

Cleavage Mechanism and Disulfide Preservation

Unlike thiol-cleavable crosslinkers, EGNHS is cleaved by hydroxylamine at pH 8.5, allowing researchers to reverse crosslinks without reducing agents. When compared to DSP or DTSSP, which require DTT or β-mercaptoethanol for cleavage, EGNHS enables the complete retention of native protein disulfide networks.

Evidence DimensionCleavage conditions and native disulfide retention
Target Compound DataEGNHS: Cleaved by hydroxylamine (pH 8.5), preserving disulfides
Comparator Or BaselineDSP / DTSSP: Cleaved by DTT, reducing all disulfides
Quantified DifferenceEGNHS allows crosslink reversal while maintaining 100% of native disulfide bonds, avoiding the structural destruction caused by DSP cleavage.
ConditionsPost-crosslinking cleavage for downstream functional or MS assays

Procurement for structural proteomics should prioritize EGNHS when the structural integrity of disulfide-rich proteins must be maintained post-cleavage.

Membrane Permeability for Intracellular Targeting

EGNHS is lipophilic and requires dissolution in DMSO or DMF, which grants it the ability to cross lipid bilayers. In contrast, its sulfonated analog, Sulfo-EGS, is water-soluble but strictly membrane-impermeable, restricting its crosslinking activity entirely to extracellular or cell-surface proteins .

Evidence DimensionCellular localization of crosslinking activity
Target Compound DataEGNHS: Membrane-permeable (intracellular crosslinking)
Comparator Or BaselineSulfo-EGS: Membrane-impermeable (surface restricted)
Quantified DifferenceEGNHS penetrates cells to capture cytosolic/nuclear targets, while Sulfo-EGS yields 0% intracellular penetration.
ConditionsLive-cell in vivo crosslinking assays

Researchers targeting intracellular protein-protein interactions or chromatin complexes must procure unmodified EGNHS rather than its sulfonated analog.

Hydrophilicity and Cross-Link Yield in CXMS

In multi-linker Cross-Linking Mass Spectrometry (CXMS), EGNHS provides orthogonal structural data compared to standard alkyl crosslinkers. Due to its hydrophilic ether/ester-containing spacer, EGNHS generates a distinct subset of cross-links not observed with BS3 or DSS, significantly increasing the accuracy of Rosetta docking for multi-subunit complexes such as the yeast H/ACA complex [1].

Evidence DimensionUnique cross-link generation in structural mass spectrometry
Target Compound DataEGNHS: Generates unique cross-links via hydrophilic spacer
Comparator Or BaselineBS3 / DSS: Strictly hydrophobic alkyl spacers
Quantified DifferenceIncorporating EGNHS cross-links alongside standard linkers greatly increases Rosetta docking accuracy by providing spatial constraints missed by DSS.
ConditionsMulti-linker CXMS of the yeast H/ACA protein complex

Selecting EGNHS alongside DSS provides necessary orthogonal structural constraints in MS-based analysis of complex protein assemblies.

Intracellular Protein Interactomics

Procured for in vivo crosslinking where membrane permeability and a long (16.1 Å) spacer are required to capture transient cytosolic or nuclear protein interactions that shorter linkers like DSS fail to span[1].

Disulfide-Preserving Structural Mass Spectrometry

Selected for CXMS workflows where crosslinks must be reversed via hydroxylamine without reducing native protein disulfide bridges, avoiding the destructive effects of DTT used with DSP [1].

Multi-Linker CXMS Workflows

Used orthogonally alongside DSS or BS3 to provide unique structural constraints derived from its hydrophilic spacer, improving Rosetta docking accuracy for large macromolecular complexes [1].

PROTAC Linker Synthesis

Procured as an alkyl/ether-based linker to bridge E3 ligase ligands and target protein binders, offering a specific spatial geometry and hydrophilicity profile for targeted protein degradation workflows .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Hydrogen Bond Acceptor Count

12

Exact Mass

456.10162408 Da

Monoisotopic Mass

456.10162408 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FZX9NM7QE4

Related CAS

85419-94-9

MeSH Pharmacological Classification

Cross-Linking Reagents

Other CAS

70539-42-3

Dates

Last modified: 08-15-2023
1: Dreiling A, Hanneken M, König S. Early cleavage of ethylene glycol bis(succinimidylsuccinate) (EGS)-linker moieties during enzymatic digestion of cross-linked proteins. Rapid Commun Mass Spectrom. 2014 Nov 15;28(21):2385-8. doi: 10.1002/rcm.7034. PubMed PMID: 25279753.
2: Lakra R, Kiran MS, Sai KP. Fabrication of homobifunctional crosslinker stabilized collagen for biomedical application. Biomed Mater. 2015 Nov 27;10(6):065015. doi: 10.1088/1748-6041/10/6/065015. PubMed PMID: 26610606.

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